![molecular formula C11H19N3S B1426874 Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine CAS No. 1409185-92-7](/img/structure/B1426874.png)
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Overview
Description
“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” is a chemical compound with the CAS Number: 1409185-92-7 . Its IUPAC name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]3-pyrrolidinylmethanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” has a molecular weight of 225.36 . It is a liquid at room temperature .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been shown to possess significant antimicrobial properties. A study presented the synthesis and evaluation of in vitro antimicrobial activity of a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing potential effects mainly against Gram-positive bacteria .
Anti-inflammatory and Analgesic Properties
Compounds with a thiazole structure have been reported to exhibit analgesic and anti-inflammatory activities. For instance, a compound with a similar thiazole moiety demonstrated these properties during testing .
Antioxidant Properties
Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity as indicated by their IC50 values .
Anti-HIV Activity
Indole derivatives, which share structural similarities with thiazoles, have been studied for their anti-HIV properties through molecular docking studies .
Molecular Docking Studies
Molecular docking studies are a common application in drug discovery research for compounds like thiazole derivatives. These studies help predict the orientation of a substrate or drug candidate to their protein targets .
Potential Applications in Medicinal Chemistry
Given the diverse biological activities of thiazole derivatives, it’s plausible that Methyl(4-methyl-1,3-thiazol-5-yl)methylamine could be explored for similar applications within medicinal chemistry, such as drug design and synthesis for various diseases.
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYNJPICQWNJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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